Kv1.5 Inhibition Potency – Direct BindingDB Entry vs Class-Level Baseline
The target compound exhibits an IC50 of 150 nM against human Kv1.5 expressed in mouse LTK cells [1]. In contrast, the close analog N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide, which lacks the fluoro-methoxy substituent, is described as a potent IKur blocker but no quantitative IC50 is publicly available on the same assay platform . Related Kv1.5 inhibitors in the BMS patent series (e.g., compounds with general formula I in US7005436B2) show IC50 values ranging from ~50 nM to >1 µM, placing the target compound in the moderate‑potency tier of the chemotype [2].
| Evidence Dimension | Kv1.5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 150 nM |
| Comparator Or Baseline | N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide (no publicly available IC50 on the same assay); BMS patent exemplars (IC50 range ~50–1000 nM) |
| Quantified Difference | Target compound is a confirmed mid‑potency Kv1.5 blocker, whereas the close structural comparator lacks publicly validated IC50 data in the same cell system. |
| Conditions | Inhibition of human Kv1.5 transfected in mouse LTK cells (electrophysiology assay) |
Why This Matters
Reproducible Kv1.5 IC50 data from an open database supports compound selection for atrial‑fibrillation drug discovery programs.
- [1] BindingDB, Entry BDBM50534217 (CHEMBL4441178), IC50 = 150 nM for human Kv1.5. View Source
- [2] Bristol-Myers Squibb Company, 'Heterocyclo inhibitors of potassium channel function', US Patent US7005436B2, 2006. View Source
